Methyl 2-(piperidin-2-yl)-1,3-oxazole-5-carboxylate
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Overview
Description
Methyl 2-(piperidin-2-yl)-1,3-oxazole-5-carboxylate is a heterocyclic compound that contains both piperidine and oxazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of the piperidine ring, a six-membered heterocycle with one nitrogen atom, is a common feature in many bioactive molecules, making this compound a valuable target for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(piperidin-2-yl)-1,3-oxazole-5-carboxylate typically involves the formation of the oxazole ring followed by the introduction of the piperidine moiety. One common method is the cyclization of an appropriate precursor, such as a 2-aminopyridine derivative, with a carboxylic acid or ester. The reaction conditions often require the use of a dehydrating agent, such as phosphorus oxychloride, to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis starting from readily available raw materials. The process typically includes the preparation of intermediates, purification steps, and final cyclization under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(piperidin-2-yl)-1,3-oxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions include various substituted oxazole and piperidine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Methyl 2-(piperidin-2-yl)-1,3-oxazole-5-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a lead compound in drug discovery programs targeting various diseases.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(piperidin-2-yl)-1,3-oxazole-5-carboxylate involves its interaction with specific molecular targets in the body. The piperidine ring can interact with neurotransmitter receptors, while the oxazole ring can participate in hydrogen bonding and other interactions with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s pharmacological effects .
Comparison with Similar Compounds
Methylphenidate: Contains a piperidine ring and is used as a central nervous system stimulant.
Piperine: A naturally occurring alkaloid with a piperidine moiety, known for its antioxidant properties.
Phacetoperane: Another piperidine derivative with stimulant properties.
Uniqueness: Methyl 2-(piperidin-2-yl)-1,3-oxazole-5-carboxylate is unique due to the presence of both piperidine and oxazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C10H14N2O3 |
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Molecular Weight |
210.23 g/mol |
IUPAC Name |
methyl 2-piperidin-2-yl-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C10H14N2O3/c1-14-10(13)8-6-12-9(15-8)7-4-2-3-5-11-7/h6-7,11H,2-5H2,1H3 |
InChI Key |
KWPDQFQIXGPDPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(O1)C2CCCCN2 |
Origin of Product |
United States |
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